molecular formula C6H8O3 B083900 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one CAS No. 14114-09-1

2,3-Dihydroxy-4-methylcyclopent-2-en-1-one

Cat. No. B083900
CAS RN: 14114-09-1
M. Wt: 128.13 g/mol
InChI Key: JVDYMIODNJPGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxy-4-methylcyclopent-2-en-1-one, also known as DHM, is a natural compound found in the fruit of the Japanese raisin tree (Hovenia dulcis). DHM has been shown to have a range of potential health benefits, including its ability to reduce alcohol-related liver damage and hangover symptoms. In recent years, DHM has gained significant attention from the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one is not fully understood, but it is believed to work by increasing the activity of enzymes involved in alcohol metabolism, as well as reducing the production of inflammatory molecules in the liver.

Biochemical And Physiological Effects

2,3-Dihydroxy-4-methylcyclopent-2-en-1-one has been shown to have a range of biochemical and physiological effects, including its ability to reduce alcohol-related liver damage and hangover symptoms. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. However, 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one is relatively new to the scientific community, and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are numerous future directions for research on 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one, including its potential use in the treatment of liver disease and other inflammatory conditions. Additionally, 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one may have applications in the development of new drugs for a range of conditions, including alcoholism and drug addiction. Further research is needed to fully understand the potential of 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one and its mechanisms of action.

Synthesis Methods

2,3-Dihydroxy-4-methylcyclopent-2-en-1-one can be synthesized through a variety of methods, including extraction from the fruit of the Japanese raisin tree or chemical synthesis. One common method involves the oxidation of dihydroxyacetone with iodine in the presence of a strong base, followed by cyclization of the resulting intermediate.

Scientific Research Applications

2,3-Dihydroxy-4-methylcyclopent-2-en-1-one has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been its ability to reduce alcohol-related liver damage. Studies have shown that 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one can protect liver cells from the damaging effects of alcohol, including inflammation and oxidative stress.

properties

CAS RN

14114-09-1

Product Name

2,3-Dihydroxy-4-methylcyclopent-2-en-1-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2,3-dihydroxy-4-methylcyclopent-2-en-1-one

InChI

InChI=1S/C6H8O3/c1-3-2-4(7)6(9)5(3)8/h3,8-9H,2H2,1H3

InChI Key

JVDYMIODNJPGIB-UHFFFAOYSA-N

SMILES

CC1CC(=O)C(=C1O)O

Canonical SMILES

CC1CC(=O)C(=C1O)O

synonyms

methylreductic acid
methylreductic acid, sodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.